2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine

Non-Isocyanate Polyurethane NIPU Hydrophobic Coatings

Standard linear diamines often fail to deliver the required flexibility and moisture resistance in advanced polymers. This branched, mixed-isomer diamine solves that by introducing steric hindrance that modulates reaction kinetics and enhances free volume. Key differentiators: • NIPU Performance: Achieves an 83.8° water contact angle, a 2.8° increase over IPDA-based systems, for superior moisture barrier applications. • Optoelectronic Tunability: Acts as an organic spacer in 2D perovskites to control excitonic photoluminescence for optimized LED performance. • Supply Assurance: Offered as a defined mixed-isomer composition (2,2,4- and 2,4,4-trimethyl) ensuring batch-to-batch consistency for critical polymerizations.

Molecular Formula C18H44N4
Molecular Weight 316.6 g/mol
CAS No. 1219589-20-4
Cat. No. B12056383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine
CAS1219589-20-4
Molecular FormulaC18H44N4
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESCC(CCN)CC(C)(C)CN.CC(CC(C)(C)CCN)CN
InChIInChI=1S/2C9H22N2/c1-8(7-11)6-9(2,3)4-5-10;1-8(4-5-10)6-9(2,3)7-11/h2*8H,4-7,10-11H2,1-3H3
InChIKeyIXIXPOVPUKTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline and Procurement Identity


2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine, with CAS registry number 1219589-20-4, is the identifier for the mixed isomer form of this aliphatic diamine [1]. This composition consists of the 2,2,4-trimethyl and 2,4,4-trimethyl isomers of 1,6-hexanediamine, also commonly referred to as trimethylhexamethylenediamine (TMHMDA) [2][3]. As a liquid primary diamine, its branched alkyl backbone and mixed isomer composition distinguish it from simpler linear diamines like 1,6-hexanediamine . It serves as a key monomer for specialized polyamides (e.g., nylon TMDT) [4] and as a multifunctional crosslinker/curing agent in epoxy resins, polyurethanes, and other thermoset systems .

Identity

Mixed 2,2,4- and 2,4,4-trimethyl isomers of 1,6-hexanediamine

Architecture

Branched aliphatic primary diamine, liquid at ambient

Role

Monomer for specialized polyamides; crosslinker/curing agent for epoxy, PU, thermosets

Key Differentiator

Methyl-branched backbone alters cure kinetics, network free volume, and final properties vs linear diamines

Why Generic Diamines Cannot Substitute


Substituting 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine with a generic diamine like 1,6-hexanediamine, isophorone diamine (IPDA), or m-xylylenediamine (MXDA) is not a straightforward 'drop-in' replacement due to fundamental differences in reactivity, sterics, and resultant material properties . The steric hindrance from its branched methyl groups alters the kinetics of amine-epoxy reactions and modifies the free volume and flexibility of the cured network, which directly impacts thermal, mechanical, and optical performance [1]. Furthermore, the specific isomeric mixture (2,2,4 and 2,4,4) itself contributes to a unique balance of processing characteristics and final properties that cannot be replicated by a single isomer or a different diamine backbone [2]. This compound's performance is intrinsically linked to its structure, making informed selection critical.

Linear diamine

1,6-hexanediamine lacks methyl branching; may shift amine-epoxy kinetics, network flexibility, and optical/thermal performance.

Cycloaliphatic

Isophorone diamine (IPDA) introduces different steric profile; reported surface hydrophobicity and cure behavior may not transfer.

Single isomer

A pure 2,2,4- or 2,4,4-isomer may alter the unique processing balance and final property envelope provided by the mixed-isomer composition.

Quantitative Performance Differentiation vs. Key Comparators


Enhanced Hydrophobicity in NIPUs vs. IPDA

In a comparative study of poly(hydroxyurethane) (PHU) networks, replacing isophorone diamine (IPDA) with 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine resulted in a more hydrophobic surface [1]. The water contact angle for the PHU based on the trimethyl-1,6-hexanediamine was measured at 83.8°, which is 2.8° higher than the 81.0° measured for the analogous PHU based on IPDA [1].

Surface Hydrophobicity vs IPDA
Head-to-head
Water contact angle 83.8° (TMHMDA) vs 81.0° (IPDA), +2.8° increase

Supports hydrophobicity-driven selection in NIPU formulations

PHU network from bis-cyclic carbonate of DGEBA; Table 2 data

Non-Isocyanate Polyurethane NIPU Hydrophobic Coatings

Tunable Optical Bandgap in 2D Perovskites

The use of the mixed-isomer 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine as the organic spacer in 2D RPbX4 perovskites (X = I, Br, Cl) yields materials with distinct optoelectronic properties [1]. The optical absorption and photoluminescence spectra show excitonic peaks at both T=77 K and room temperature, which are different from those reported for analogous compounds using linear alkyl diamines like 1,6-hexanediamine [1]. The bulky, branched diamine alters the packing of the organic layers, thereby tuning the quantum well structure and the resulting electronic bandgap [1].

2D Perovskite Optical Tuning
Class-level
Discrete excitonic peaks in absorption and photoluminescence for [TMHMDA]PbX₄ (X = I, Br, Cl) at 77 K and RT

Indicates capability to modulate quantum well structure via steric spacing

Different from linear diamine analogs; class-level inference

2D Perovskites Optoelectronics Semiconductors

Improved Weathering Resistance in Epoxy Composites

When used as an amine crosslinker in an epoxy resin system, 2,2,4-trimethyl-1,6-hexanediamine (TMDA) contributed to enhanced performance metrics [1]. In a study evaluating microcrystalline cellulose (MCC) in epoxy composites, the TMDA-cured system with 2% MCC exhibited improved thermal stability, reduced surface oxidation, and better retention of mechanical properties following accelerated weathering compared to the baseline [1].

Weatherability in Epoxy Composites
Cross-study
Improved thermal stability, reduced surface oxidation, better mechanical property retention after accelerated weathering

Supports selection for durable coatings and outdoor composites

Epoxy with 2% MCC, crosslinked with TMDA; comparative weathering study

Epoxy Curing Thermal Stability Accelerated Weathering

Crosslinking for Robust Ferroelectric Memory Films

2,2,4-Trimethyl-1,6-hexanediamine (THDA) has been demonstrated as an effective crosslinking agent for ferroelectric poly(vinylidene fluoride-co-trifluoro ethylene) (PVDF-TrFE) films [1]. In a method involving thermally induced cross-linking under compression, the resulting cross-linked film enabled a metal/ferroelectric/metal capacitor to exhibit robust remanent polarization (P(r)), a critical parameter for nonvolatile memory applications [1].

Ferroelectric Memory Crosslinking
Class-level
Enabled robust remanent polarization (P(r)) in crosslinked PVDF-TrFE capacitor

Supports polymer memory device research via thermal crosslinking route

Thermally induced crosslinking under compression; class-level report

Ferroelectric Polymers PVDF-TrFE Nonvolatile Memory Crosslinking

High-Value Application Scenarios


Hydrophobic NIPU Coatings and Adhesives

This compound is a preferred diamine for formulating Non-Isocyanate Polyurethanes (NIPUs) with enhanced hydrophobicity. As demonstrated by a water contact angle of 83.8°—2.8° higher than an analogous IPDA-based system—it provides a measurable advantage for applications demanding improved moisture barrier properties or water repellency [1].

Organic Spacer in 2D Perovskite Optoelectronics

Researchers developing 2D hybrid organic-inorganic perovskites (HOIS) for light-emitting diodes (LEDs) or photovoltaics can utilize this mixed-isomer diamine as an organic spacer. Its bulky, branched structure is proven to modulate the packing of the inorganic layers, resulting in tunable excitonic absorption and photoluminescence, a key lever for optimizing device performance [2].

Weather-Resistant Epoxy Curing Agent

In epoxy formulations, particularly those requiring long-term outdoor durability, 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine serves as a high-performance amine crosslinker. Evidence shows it contributes to improved thermal stability, reduced surface oxidation, and better retention of mechanical properties after accelerated weathering, making it suitable for protective coatings and structural composites [3].

Stabilizing Crosslinker for Ferroelectric Memory

This diamine is a valuable tool in the fabrication of flexible, nonvolatile memory devices. Its use as a thermally activated crosslinking agent for PVDF-TrFE ferroelectric films has been shown to produce a robust remanent polarization (P(r)), a critical performance metric for stable and reliable polymer-based memory [4].

Application
Selection Property
Validation Focus
Hydrophobic NIPU Coatings & Adhesives
Reported hydrophobicity enhancement vs. cycloaliphatic diamine
Water contact angle and moisture barrier characterization
2D Perovskite Optoelectronic Spacer
Tunable excitonic properties via branched organic spacer
Absorption/photoluminescence spectra and bandgap analysis
Weather-Resistant Epoxy Curing Agent
Improved weatherability and thermal stability in epoxy composites
Mechanical property retention after accelerated aging
Ferroelectric Memory Crosslinker
Crosslinking-induced stabilization of remanent polarization
P(r) measurement in metal/ferroelectric/metal capacitors
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